5,5-dimethyl-2-[(4-naphthalen-2-yloxyanilino)methylidene]cyclohexane-1,3-dione
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Overview
Description
5,5-Dimethyl-2-[(4-naphthalen-2-yloxyanilino)methylidene]cyclohexane-1,3-dione is an organic compound known for its complex structure and potential applications in various fields. This compound features a cyclohexane-1,3-dione core with a dimethyl substitution at the 5,5-positions and a naphthalen-2-yloxyanilino group attached via a methylene bridge. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-dimethyl-2-[(4-naphthalen-2-yloxyanilino)methylidene]cyclohexane-1,3-dione typically involves multiple steps, starting with the preparation of the cyclohexane-1,3-dione core. This can be achieved through the condensation of dimethyl ketone with malonic acid in the presence of a base, followed by cyclization. The naphthalen-2-yloxyanilino group is then introduced via a nucleophilic substitution reaction, where the aniline derivative reacts with a suitable naphthalene derivative under basic conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to facilitate the reactions efficiently. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethyl-2-[(4-naphthalen-2-yloxyanilino)methylidene]cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
5,5-Dimethyl-2-[(4-naphthalen-2-yloxyanilino)methylidene]cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-2-[(4-naphthalen-2-yloxyanilino)methylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 5,5-Dimethyl-2,2-dipyridyl
- 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde
- Indane-1,3-dione derivatives
Comparison: While indane-1,3-dione derivatives are known for their biological activities and applications in materials science, the presence of the naphthalen-2-yloxyanilino group in this compound enhances its versatility and potential for novel applications .
Properties
IUPAC Name |
5,5-dimethyl-2-[(4-naphthalen-2-yloxyanilino)methylidene]cyclohexane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3/c1-25(2)14-23(27)22(24(28)15-25)16-26-19-8-11-20(12-9-19)29-21-10-7-17-5-3-4-6-18(17)13-21/h3-13,16,26H,14-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRNNTIIRPYQAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CNC2=CC=C(C=C2)OC3=CC4=CC=CC=C4C=C3)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(=CNC2=CC=C(C=C2)OC3=CC4=CC=CC=C4C=C3)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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